4-chloro-N-hydroxybenzene-1-sulfonamide
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Overview
Description
4-chloro-N-hydroxybenzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound is characterized by the presence of a chloro group, a hydroxy group, and a sulfonamide group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-hydroxybenzene-1-sulfonamide typically involves the following steps:
Sulfonation: The sulfonation of the chlorinated benzene ring is carried out using sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl chloride group.
Amination: The sulfonyl chloride is then reacted with hydroxylamine to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, batch reactors or continuous flow reactors are used.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-hydroxybenzene-1-sulfonamide undergoes several types of chemical reactions:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxy group can undergo oxidation to form quinones, while the sulfonamide group can be reduced to amines.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to form sulfonic acids and amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Hydrolysis: Formation of sulfonic acids and amines.
Scientific Research Applications
4-chloro-N-hydroxybenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing antibacterial agents targeting bacterial enzymes.
Biological Studies: Employed in studies involving enzyme inhibition, particularly carbonic anhydrase inhibitors.
Industrial Applications: Utilized in the synthesis of dyes, pigments, and other organic compounds.
Mechanism of Action
The mechanism of action of 4-chloro-N-hydroxybenzene-1-sulfonamide involves:
Enzyme Inhibition: The sulfonamide group binds to the active site of enzymes such as carbonic anhydrase, inhibiting their activity.
Molecular Targets: The primary target is the enzyme’s active site, where the compound forms coordination bonds with metal ions (e.g., zinc) present in the enzyme.
Pathways Involved: Inhibition of carbonic anhydrase affects various physiological processes, including pH regulation and ion transport.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-hydroxybenzene-1-sulfonamide
- 4-fluoro-N-hydroxybenzene-1-sulfonamide
- 4-nitro-N-hydroxybenzene-1-sulfonamide
Uniqueness
4-chloro-N-hydroxybenzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group enhances its reactivity and binding affinity to target enzymes compared to other similar compounds.
Properties
CAS No. |
50695-53-9 |
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Molecular Formula |
C6H6ClNO3S |
Molecular Weight |
207.64 g/mol |
IUPAC Name |
4-chloro-N-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C6H6ClNO3S/c7-5-1-3-6(4-2-5)12(10,11)8-9/h1-4,8-9H |
InChI Key |
IODSZLVGIASSTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NO)Cl |
Origin of Product |
United States |
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